Diisooctyl phthalate

Description

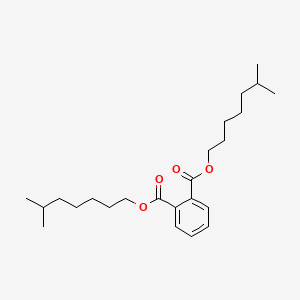

Diisooctyl phthalate is a phthalate ester and a diester.

Diop is a natural product found in Lythrum salicaria and Streptomyces parvulus with data available.

Properties

IUPAC Name |

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Diisooctyl Phthalate (B1215562)

Abstract

Diisooctyl phthalate (DIOP) is a high-molecular-weight phthalate ester predominantly utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its widespread use in consumer and industrial products necessitates a thorough understanding of its chemical and physical characteristics for risk assessment, regulatory compliance, and the development of safer alternatives. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of DIOP, detailed experimental protocols for their determination, and a summary of its metabolic fate.

Chemical Identity

This compound is the diester of phthalic acid and isooctanol.[1] It is important to note that commercial DIOP is often a complex mixture of isomers due to the various isomers present in the isooctanol used during its manufacture.[2][3]

| Identifier | Value |

| IUPAC Name | bis(6-methylheptyl) benzene-1,2-dicarboxylate[4] |

| CAS Number | 27554-26-3[2][4][5] |

| Molecular Formula | C₂₄H₃₈O₄[2][4] |

| Molecular Weight | 390.56 g/mol [2] |

| Synonyms | DIOP, Di-iso-octyl phthalate, Isooctyl phthalate[4] |

Physical Properties

DIOP is a nearly colorless, viscous, oily liquid with a mild ester-like odor.[1][4][5] It is denser than water and exhibits very low solubility in aqueous solutions while being soluble in most organic solvents.[1][2][5] This solubility profile is a key aspect of its function as a plasticizer.[1]

| Property | Value |

| Melting Point | -4 °C to -50 °C |

| Boiling Point | 235 °C to 370 °C at 760 mmHg[6] |

| Density | 0.980 - 0.986 g/cm³ at 20°C[3][7] |

| Vapor Pressure | 5.5 x 10⁻⁶ mmHg at 25°C[4] |

| Water Solubility | 0.09 mg/L at 25°C |

| Flash Point | 227 °C to 232 °C (closed cup)[5][6] |

| Refractive Index | 1.486 at 20°C[2] |

| logP (Octanol/Water Partition Coefficient) | 7.73 - 8.5 (estimated)[3][8] |

| Viscosity | 83 cP at 20°C[4] |

Chemical Properties

DIOP is stable under normal conditions.[9] It can react exothermically with strong acids and is incompatible with strong oxidizing agents.[2][6]

| Property | Description |

| Reactivity | Reacts with strong oxidants.[6][10] Exothermically reacts with acids to form isooctyl alcohol and phthalic acid.[2] |

| Decomposition | When heated to decomposition, it emits irritating fumes.[10] |

Experimental Protocols

The following are generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated, which creates a convection current, ensuring an even temperature distribution throughout the oil.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This provides the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

For a liquid with a relatively high boiling point like DIOP, the simple distillation method can be employed.

-

Apparatus Setup: A distillation flask is filled with a small volume of the liquid (e.g., 5 mL) and a few boiling chips to ensure smooth boiling. A condenser is attached to the flask, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heating: The distillation flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as it condenses and is collected. The highest steady temperature observed is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Water Solubility Determination (Shake-Flask Method)

This method is suitable for determining the solubility of sparingly soluble substances like DIOP in water.

-

Sample Preparation: An excess amount of the substance is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The mixture is allowed to stand, and the undissolved portion is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for Physical Property Determination

Caption: General experimental workflow for determining the physical properties of an organic compound.

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound in the human body.

Structure-Property Relationship of this compound

References

- 1. Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles | MDPI [mdpi.com]

- 2. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Diisooctyl Phthalate (DIOP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1][2] Its chemical structure consists of a benzene (B151609) ring with two ester side chains in the ortho position.[1] DIOP is a colorless, viscous, oily liquid with a faint odor and is insoluble in water but soluble in organic solvents.[2][3] The technical grade purity of DIOP is typically 99% or greater.[4] This guide provides a comprehensive overview of the synthesis and manufacturing of DIOP, focusing on the core chemical processes, experimental protocols, and key production parameters for a scientific and research-oriented audience.

Core Synthesis: Esterification

The industrial synthesis of diisooctyl phthalate is achieved through the Fischer esterification of phthalic anhydride (B1165640) with isooctyl alcohol (or more broadly, C8 oxo-alcohols).[1][5] The reaction proceeds in two main steps: a rapid, non-catalytic formation of a monoester intermediate, followed by a slower, reversible, and rate-controlling second esterification to form the diester (DIOP).[5][6]

The overall reaction is as follows:

C₆H₄(CO)₂O + 2 C₈H₁₇OH → C₆H₄(COOC₈H₁₇)₂ + H₂O (Phthalic Anhydride + Isooctyl Alcohol → this compound + Water)

To drive the equilibrium towards the formation of the diester product, it is essential to use an excess of the alcohol and continuously remove the water produced during the reaction.[6][7]

Reaction Kinetics

The synthesis of DIOP involves the initial rapid formation of mono-(2-ethylhexyl) phthalate (MEHP) from phthalic anhydride and 2-ethylhexanol.[5] The subsequent esterification of MEHP to DIOP is the reversible and rate-determining step of the process.[5] Kinetic studies of the second reaction, catalyzed by tetrabutyl titanate, have established a model where both the forward and reverse reactions are treated as second-order.[5] For the forward reaction (MEHP to DIOP), the activation energy has been determined to be 83.49 kJ/mol with a pre-exponential factor of 1.75×10⁷ kg/(mol ·min).[5]

Manufacturing Process

The commercial production of DIOP is typically conducted in a closed system, which can be operated as either a batch or a continuous process.[1][8] The overall manufacturing workflow encompasses the initial reaction followed by a series of purification steps to achieve the desired high-purity product.

A generalized workflow for the manufacturing of this compound is illustrated below:

Experimental Protocols

This section details laboratory-scale synthesis procedures for this compound, providing specific parameters for reactants, catalysts, and reaction conditions.

Protocol 1: Synthesis using a Composite Catalyst

This protocol is adapted from a patented laboratory procedure demonstrating high conversion and yield.[9]

Materials:

-

Phthalic anhydride: 50 grams

-

Isooctyl alcohol

-

Composite Catalyst: Potassium bisulfate, tetrabutylammonium (B224687) bromide, and polyethylene (B3416737) glycol in a weight ratio of 10:0.5:0.1.

Equipment:

-

250 ml three-neck flask

-

Mechanical stirrer

-

Water separator (e.g., Dean-Stark apparatus)

-

Reflux condenser

-

Heating mantle

Procedure:

-

Charge the 250 ml three-neck flask with 50 grams of phthalic anhydride.

-

Add isooctyl alcohol in a molar ratio of 2.4 times the molar amount of phthalic anhydride.

-

Add 2.0 grams of the composite catalyst (potassium bisulfate:tetrabutylammonium bromide:polyethylene glycol = 10:0.5:0.1 by weight).

-

Assemble the flask with the stirrer, water separator, and reflux condenser.

-

Heat the mixture to boiling and maintain reflux for 1 hour. Water produced during the esterification will be collected in the water separator.

-

After the reaction is complete, cool the mixture.

-

The product can be purified through conventional methods such as neutralization of the acidic catalyst, washing, and vacuum distillation to remove excess alcohol and other impurities.

-

Analyze the product using gas chromatography to determine the conversion rate and yield.

Expected Results:

Protocol 2: Synthesis using Concentrated Sulfuric Acid

This protocol describes a method using a traditional strong acid catalyst.[7]

Materials:

-

Phthalic anhydride

-

Isooctyl alcohol (in excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Alkaline solution (e.g., sodium hydroxide) for neutralization

-

Activated carbon for decolorization

Equipment:

-

Reaction kettle with stirrer and heating system

-

Apparatus for washing and layering (e.g., separatory funnel)

-

Vacuum distillation or supergravity bed for alcohol recovery

-

Plate-and-frame filter press

Procedure:

-

Add phthalic anhydride and a surplus of isooctyl alcohol to the reaction kettle. The excess alcohol also acts as a water-carrying agent.

-

Add concentrated sulfuric acid as the catalyst, typically 0.2% to 0.5% by weight of the isooctyl alcohol.[7]

-

Heat the reaction mixture to a temperature between 130°C and 230°C.[7] The reaction is typically carried out for 16-20 hours.[7]

-

Upon completion, cool the mixture and neutralize the sulfuric acid catalyst and any unreacted phthalic anhydride with an alkaline solution.

-

Allow the mixture to stand and separate into layers.

-

Wash the organic layer (lower ester layer) several times with clear water.

-

Recover the excess isooctyl alcohol from the ester layer by heating under reduced pressure.

-

Add activated carbon to the crude DIOP to decolorize the product.

-

Filter the mixture using a plate-and-frame filter press to obtain the final product.

Data on Synthesis Parameters and Outcomes

The efficiency of DIOP synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various sources to allow for comparison.

Table 1: Comparison of Catalysts and Reaction Conditions for Phthalate Ester Synthesis

| Catalyst | Reactants | Molar Ratio (PA:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Composite (Potassium bisulfate, etc.) | Phthalic Anhydride, Isooctyl Alcohol | 1:2.4 | Boiling | 1 | 99.1% Conversion, 97.8% Yield | [9] |

| Sulfated Zirconia (SZr) | Phthalic Acid, n-Octanol | 1:2 | 160 | 6 | 88% Conversion, 93% Selectivity | [10] |

| Concentrated H₂SO₄ | Phthalic Anhydride, Isooctyl Alcohol | - | 130-230 | 16-20 | 99.3% Yield | [7] |

| Titanate | Phthalic Anhydride, Isooctyl Alcohol | - | 190-235 | - | >99.5% Conversion | [8][11] |

| Acidic Ionic Liquid | Phthalic Anhydride, Alcohol | - | - | - | 98% Conversion | [12] |

| Functionalized Dicationic Ionic Liquids | Phthalic Anhydride, n-Butanol | - | - | - | up to 98.8% Yield | [13] |

| Tetra-n-butyltitanate (TnBT) | Phthalic Anhydride, 2-Ethylhexanol | - | - | 2 | 98% Conversion | [14] |

| Aluminum oxide/Sodium hydroxide | Phthalic Anhydride, 2-Ethylhexanol | - | - | 3 | 98% Conversion | [14] |

Table 2: Physicochemical Properties of this compound (DIOP)

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₄ | [4] |

| Molecular Weight | 390.62 g/mol | [4] |

| Appearance | Colorless to light yellow, viscous, oily liquid | [2][3] |

| Odor | Slight, mild ester odor | [3] |

| Melting Point | -45°C to -50°C | [1] |

| Boiling Point | 370°C | [1] |

| Density | 0.980-0.986 g/cm³ at 20°C | [1][3] |

| Vapor Pressure | 5.5 x 10⁻⁶ mm Hg at 25°C | [3] |

| Water Solubility | Insoluble | [3] |

| Purity (Technical Grade) | ≥99% | [1][4] |

Visualization of the Synthesis Pathway

The synthesis of DIOP from phthalic anhydride and isooctyl alcohol can be visualized as a two-step esterification process.

Conclusion

The synthesis and manufacturing of this compound are well-established industrial processes centered around the acid-catalyzed esterification of phthalic anhydride with isooctyl alcohol. Key to achieving high yields and purity is the effective management of reaction equilibrium through the removal of water and the use of excess alcohol, followed by a robust multi-step purification process. While traditional acid catalysts like sulfuric acid are effective, modern approaches increasingly utilize titanates and various heterogeneous or reusable catalysts to improve efficiency and reduce environmental impact. The detailed protocols and comparative data presented in this guide offer a foundational understanding for researchers and professionals involved in the synthesis, development, and analysis of phthalate esters.

References

- 1. cpsc.gov [cpsc.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 8. CN102295564B - Continuous production process for DOP (Dioctyl Phthalate) - Google Patents [patents.google.com]

- 9. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mohebbaspar.com [mohebbaspar.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. tsijournals.com [tsijournals.com]

Diisooctyl Phthalate (CAS No. 27554-26-3): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diisooctyl Phthalate (B1215562) (DIOP), CAS number 27554-26-3, a widely used plasticizer. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, summarizing its chemical properties, toxicological profile, environmental fate, and analytical methodologies.

Physicochemical Properties

Diisooctyl phthalate is a colorless to pale yellow, viscous liquid with a slight odor.[1][2][3] It belongs to the phthalate ester family of organic compounds and is characterized by its high molecular weight and low volatility.[2] Its primary application is as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] DIOP is insoluble in water but soluble in most organic solvents, including aliphatic and aromatic hydrocarbons.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27554-26-3 | [1][2] |

| Molecular Formula | C₂₄H₃₈O₄ | [2] |

| Molecular Weight | 390.6 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | [1][2] |

| Boiling Point | 370 °C | [4] |

| Melting Point | -50 °C | [5] |

| Density | 0.983 - 0.99 g/mL at 20-25 °C | [3] |

| Vapor Pressure | <10 Pa at 20°C | |

| Flash Point | 227 °C (closed cup) | [4] |

| Water Solubility | Insoluble | [1][3] |

| Octanol/Water Partition Coefficient (log Pow) | 3-4 (estimated) | |

| Refractive Index | 1.486 at 20 °C | [5] |

Toxicological Profile

The toxicological data for this compound indicates low acute toxicity. However, there are concerns regarding its potential for reproductive toxicity with repeated exposure.

Acute Toxicity

DIOP exhibits low acute oral and dermal toxicity in animal studies. The oral LD50 in mice has been reported to be greater than 26,000 mg/kg and 2,769 mg/kg in another study.[6][7] Dermal LD50s in rabbits were found to be greater than 3,160 mg/kg.[8]

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | > 26,000 mg/kg | [6] |

| LD50 | Mouse | Oral | 2769 mg/kg | [7][8] |

| LD50 | Rat | Oral | > 22,000 mg/kg | [8] |

| LD50 | Rabbit | Dermal | > 3,160 mg/kg | [8] |

Irritation and Sensitization

DIOP is reported to cause minimal to mild skin irritation in rabbits.[8] One study noted severe dermal irritation at high doses in rabbits.[8] It is reportedly not an eye irritant in rabbits, though detailed data is limited. Based on data from other phthalates, DIOP is not expected to be a skin sensitizer.

Chronic Toxicity and Carcinogenicity

Reproductive and Developmental Toxicity

There is evidence to suggest that DIOP may have adverse effects on reproduction and development. According to the harmonized classification and labelling approved by the European Union, this substance may damage fertility and the unborn child.[9] Phthalate esters, in general, are known to act as endocrine disruptors and can decrease fetal testis testosterone (B1683101) production.[10] Exposure to high doses of some high molecular weight phthalate esters has been associated with an increased frequency of skeletal variations in developmental studies.

Caption: Logical relationship of DIOP's potential health effects.

A recent study demonstrated that DIOP exposure leads to cell apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) and toxicity in Caenorhabditis elegans by increasing oxidative stress.[11] The study found that DIOP significantly decreased the viability of HUVECs, correlated with elevated levels of reactive oxygen species (ROS), and induced cell cycle arrest.[11]

Metabolism and Toxicokinetics

Following ingestion in humans, DIOP is metabolized and cleared rapidly. The primary metabolic pathway involves hydrolysis to its monoester, monoisooctyl phthalate (MIOP), which is then excreted in the urine.[10] The ester groups can also undergo oxidation.[10] Near complete excretion in urine and feces was observed within 4 to 21 days in studies with rats, dogs, and pigs. No significant tissue accumulation has been found in experimental animals, although a small amount may be distributed to fat.

Caption: Simplified metabolic pathway of this compound.

Environmental Fate and Ecotoxicity

Phthalates like DIOP can undergo relatively rapid biodegradation, particularly under aerobic conditions.[12] However, abiotic degradation processes such as hydrolysis are slow.[12] Photolysis is a more significant degradation pathway for phthalates, though it can also be a slow process in aquatic environments at a neutral pH.[12] The biodegradation pathway for phthalates generally consists of primary biodegradation from the diester to the monoester, then to phthalic acid, and ultimately to CO2 and/or CH4.[13] Based on empirical and modeled data, medium-chain phthalates are considered to have a low to moderate potential for bioaccumulation and biomagnification.[12]

Analytical Methodology

The detection and quantification of this compound, often in complex matrices like environmental or biological samples, typically involve chromatographic techniques. A common approach is the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Experimental Protocol: General Workflow for Phthalate Analysis in Wastewater and Biosolids

A rapid and robust method for the determination of 35 phthalates, including DIOP, in influent, effluent, and biosolids from wastewater treatment plants has been developed.[14] The general workflow is as follows:

-

Sample Preparation:

-

Extraction and Cleanup:

-

Analysis:

-

The final extract is concentrated and analyzed by LC-MS/MS. The use of a scrubbing column before the injection port can help remove phthalate residues from the mobile phase, reducing background interference.[14]

-

Caption: General workflow for phthalate analysis in environmental samples.

References

- 1. This compound(DIOP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]

- 2. CAS 27554-26-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 27554-26-3 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound, 27554-26-3 [thegoodscentscompany.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. This compound CAS#: 27554-26-3 [m.chemicalbook.com]

- 8. cpsc.gov [cpsc.gov]

- 9. echa.europa.eu [echa.europa.eu]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0251353) [hmdb.ca]

- 11. This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. State of the Science Report - Part 1 - Canada.ca [canada.ca]

- 13. epa.gov [epa.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. This compound | 27554-26-3 | CBA55426 | Biosynth [biosynth.com]

The Core Mechanism of Action of Diisooctyl Phthalate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of commercial and industrial products. Growing concerns over the endocrine-disrupting potential of phthalates necessitate a thorough understanding of their mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge regarding the biological effects of DIOP, with a focus on its molecular interactions and the signaling pathways it modulates. While data specific to DIOP are limited in some areas, this guide synthesizes available information and draws parallels from structurally similar and well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP), to provide a cohesive understanding of its toxicological profile. This document covers the metabolism of DIOP, its effects on key nuclear receptors including Peroxisome Proliferator-Activated Receptors (PPARs) and the Androgen Receptor (AR), its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and its observed toxicological endpoints. Detailed experimental protocols for key assays and quantitative data are presented to support further research in this field.

Introduction

Diisooctyl phthalate (DIOP) belongs to the class of high molecular weight phthalate esters (HMWPEs). Due to their low volatility and high permanence, HMWPEs are extensively used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Human exposure to DIOP can occur through ingestion, inhalation, and dermal contact with products containing this plasticizer. Upon entering the body, DIOP is metabolized into its monoester, monoisooctyl phthalate (MIOP), and subsequently into various oxidized metabolites, which are considered the primary bioactive forms.

The primary toxicological concerns associated with DIOP and other phthalates revolve around their endocrine-disrupting properties, particularly their anti-androgenic effects, which can lead to reproductive and developmental abnormalities. This guide delves into the molecular mechanisms that underpin these toxicological outcomes.

Metabolism of this compound

The biological activity of DIOP is largely dependent on its metabolism. The initial and most critical step is the hydrolysis of the diester to its monoester metabolite.

-

Phase I Metabolism: In the gastrointestinal tract and various tissues, esterases hydrolyze one of the ester bonds of DIOP to form monoisooctyl phthalate (MIOP) and 2-ethylhexanol. MIOP is considered to be a primary toxicologically active metabolite. Further oxidation of the alkyl side chain of MIOP can occur, leading to the formation of various secondary metabolites.

-

Phase II Metabolism: The monoester and its oxidized metabolites can then undergo glucuronidation, which increases their water solubility and facilitates their excretion in the urine.

The bulk of ingested DIOP is eliminated in the urine as its monoester and other metabolites within the first 24 hours of exposure.[1]

Figure 1: Metabolic pathway of this compound (DIOP).

Core Mechanisms of Action and Signaling Pathways

The biological effects of DIOP and its metabolites are multifaceted, stemming from their ability to interact with several key cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalates, particularly their monoester metabolites, are known activators of PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. While direct quantitative data for DIOP's interaction with all PPAR isoforms is limited, it has been identified as a partial PPARγ agonist. The general mechanism of PPAR activation by phthalate monoesters is well-established.

-

Mechanism of Activation: The monoester metabolite of a phthalate (e.g., MIOP) binds to the ligand-binding domain (LBD) of a PPAR isoform (PPARα, PPARγ, or PPARδ/β). This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of lipid metabolism in the liver, while PPARγ is a master regulator of adipogenesis.

Figure 2: Generalized signaling pathway of PPAR activation by a phthalate monoester.

Anti-Androgenic Activity

One of the most significant toxicological effects of DIOP is its anti-androgenic activity, leading to disruptions in male reproductive development. This effect is primarily attributed to the inhibition of testosterone (B1683101) synthesis rather than direct competition for the androgen receptor (AR).

-

Inhibition of Steroidogenesis: In utero exposure to DIOP in rats has been shown to reduce fetal testicular testosterone levels.[2] This is a common mechanism for many phthalates, which are known to downregulate the expression of genes involved in cholesterol transport and steroidogenesis in Leydig cells of the testes. Key genes affected include the Star (Steroidogenic Acute Regulatory Protein) gene and genes encoding enzymes of the cytochrome P450 family (e.g., CYP11A1, CYP17A1).

While some phthalates and their metabolites have been shown to act as weak antagonists of the androgen receptor, the primary mechanism of their anti-androgenic effects is the disruption of hormone production.

Figure 3: Mechanism of DIOP-induced anti-androgenicity via inhibition of steroidogenesis.

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants, including dioxins and polycyclic aromatic hydrocarbons. Some studies have suggested that certain phthalates, such as DEHP, can activate the AhR signaling pathway. While direct evidence for DIOP is lacking, this pathway represents a potential mechanism of action.

-

Mechanism of Activation: Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. This leads to the increased expression of genes encoding metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1).

Activation of the AhR pathway can lead to a variety of cellular responses, including altered cell growth and differentiation, and can contribute to the toxic effects of xenobiotics.

Figure 4: Generalized signaling pathway of AhR activation by a xenobiotic.

Quantitative Data

Quantitative data on the biological effects of DIOP are limited. The following tables summarize the available dose-response data from in vivo studies and provide comparative data for other relevant phthalates where DIOP-specific information is unavailable.

Table 1: In Vivo Developmental and Reproductive Toxicity of DIOP in Rats

| Endpoint | Species | Dosing Regimen | NOAEL (g/kg/day) | LOAEL (g/kg/day) | Observed Effects at LOAEL | Reference |

| Fetal Weight Reduction | Rat | Gavage, GD 6-20 | 0.1 | 0.5 | Significant reduction in fetal body weight. | [2] |

| Fetal Malformations | Rat | Gavage, GD 6-20 | 0.5 | 1 | Increased incidence of malpositioned testes. | [2] |

| Reduced Fetal Testicular Testosterone | Rat | Gavage, GD 12-19 | < 0.1 | 0.1 | Significant reduction in testicular testosterone levels. | [2] |

| Postnatal Reproductive Abnormalities | Rat | Gavage, GD 12-21 | 0.1 | 0.5 | Hypospadias, non-scrotal testes, hypospermatogenesis. | [2] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; GD: Gestational Day

Table 2: In Vitro Receptor Activation by Phthalate Monoesters (Comparative Data)

| Compound | Receptor | Species | Assay Type | EC50 / IC50 (µM) | Effect | Reference |

| DIOP | PPARγ | - | - | Partial Agonist | Activation | - |

| MEHP | PPARα | Mouse | Reporter Gene | 0.6 | Activation | [3][4] |

| MEHP | PPARα | Human | Reporter Gene | 3.2 | Activation | [3][4] |

| MEHP | PPARγ | Mouse | Reporter Gene | 10.1 | Activation | [3][4] |

| MEHP | PPARγ | Human | Reporter Gene | 6.2 | Activation | [3][4] |

| DBP | AR | Human | Reporter Gene | - | Antagonism | [5] |

| DEHP | AR | Human | Reporter Gene | > 100 | Weak Antagonism | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DIOP's mechanism of action.

In Vivo Developmental Toxicity Study in Rats

This protocol is based on the OECD Test Guideline 414 for prenatal developmental toxicity studies.

Figure 5: Experimental workflow for a rat developmental toxicity study.

-

Animal Model: Time-mated female Sprague-Dawley rats.

-

Dose Groups: At least three dose levels of DIOP and a concurrent vehicle control group (e.g., corn oil). Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not mortality, and a low dose that is expected to produce no adverse effects.

-

Administration: DIOP is administered daily by oral gavage from gestational day (GD) 6 to 20.

-

Maternal Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the gestation period.

-

Terminal Sacrifice: On GD 21, pregnant females are euthanized, and a Cesarean section is performed.

-

Uterine Examination: The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Live fetuses are weighed and examined for external, visceral, and skeletal malformations. A subset of fetuses may be used for specific analyses, such as the determination of testicular testosterone levels.

-

Data Analysis: The incidence of malformations, fetal body weight, and other parameters are statistically compared between the treatment and control groups.

Nuclear Receptor Activation Reporter Gene Assay

This protocol describes a general method for assessing the ability of a compound to activate a nuclear receptor, such as PPARγ.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) that does not endogenously express the receptor of interest to high levels.

-

Plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., human PPARγ) fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection: Cells are transiently transfected with the three plasmids using a suitable transfection reagent.

-

Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., MIOP) or a known agonist (positive control) for 24-48 hours.

-

Lysis and Reporter Assay: Cells are lysed, and the luciferase and control reporter activities are measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control reporter activity. The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compound. An EC50 value (the concentration that produces 50% of the maximal response) can be determined by fitting the dose-response data to a sigmoidal curve.

Quantification of Phthalate Metabolites in Urine by HPLC-MS/MS

This protocol outlines a general method for the analysis of phthalate metabolites in urine.

-

Sample Preparation:

-

An internal standard mixture (containing isotopically labeled analogs of the target metabolites) is added to a urine sample.

-

The sample is then treated with β-glucuronidase to deconjugate the glucuronidated metabolites.

-

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes. The analytes are then eluted with an appropriate solvent.

-

HPLC-MS/MS Analysis:

-

The eluate is injected into a high-performance liquid chromatography (HPLC) system for separation of the different metabolites.

-

The separated metabolites are then detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

-

Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.

Conclusion

The mechanism of action of this compound in biological systems is complex and involves interactions with multiple cellular pathways. The primary concern with DIOP exposure is its anti-androgenic activity, which is mediated primarily through the disruption of testicular steroidogenesis. While direct evidence is still emerging, DIOP is also a partial agonist of PPARγ, suggesting a potential role in modulating lipid metabolism and adipogenesis. The involvement of other pathways, such as the aryl hydrocarbon receptor signaling cascade, remains an area for further investigation, with current understanding largely extrapolated from studies on other phthalates.

The quantitative data and experimental protocols provided in this guide serve as a resource for researchers to further elucidate the specific molecular interactions of DIOP and its metabolites. A more comprehensive understanding of the dose-response relationships and the relative potency of DIOP in activating various signaling pathways is crucial for accurate risk assessment and the development of safer alternatives. Future research should focus on generating more DIOP-specific data, including transcriptomic and proteomic analyses, to provide a more complete picture of its mechanism of action.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Adverse effects of this compound on the male rat reproductive development following prenatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Health Hazards of Di-iso-octyl Phthalate (DIOP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-iso-octyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used as a plasticizer in various consumer and industrial products. While historically considered to have low acute toxicity, recent studies have raised concerns regarding its potential for cytotoxicity, reproductive and developmental effects, and the induction of oxidative stress. This technical guide provides a comprehensive overview of the current toxicological data on DIOP, including its physicochemical properties, toxicokinetics, and a detailed assessment of its health hazards. Quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key toxicological endpoints are provided. Furthermore, this guide includes mandatory visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms underlying DIOP's toxicity.

Chemical and Physical Properties

DIOP is a complex mixture of isomers, with the primary component being 1,2-Benzenedicarboxylic acid, diisooctyl ester.[1][2] It is a colorless, oily liquid with low water solubility and volatility.

| Property | Value | Reference |

| CAS Number | 27554-26-3 | [1][2] |

| Molecular Formula | C24H38O4 | [1][2] |

| Molecular Weight | 390.62 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 86.00 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Purity | Technical grade: 99%, mixture of C8 isomers, ≤2% dioctyl phthalate | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a substance describes its fate within a biological system and is a critical component of its toxicological assessment.

Absorption

DIOP can be absorbed through oral and dermal routes of exposure.[1] Due to its lipophilic nature, dermal absorption can be significant, especially with prolonged contact. Inhalation exposure is less common due to its low volatility.

Distribution

Following absorption, DIOP is distributed throughout the body. Limited data suggests it can be distributed to body fat.[1]

Metabolism

DIOP is metabolized in the body, in part to its monoester, monooctyl phthalate.[2]

Excretion

DIOP and its metabolites are primarily excreted in the urine and feces. Studies in rats, dogs, and pigs have shown near-complete excretion between 4 and 21 days following dietary administration.[2]

Health Hazards

Acute Toxicity

DIOP exhibits low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >22,000 mg/kg bw | [1][2] |

| LD50 | Mouse | Oral | >26,000 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | >3,160 mg/kg bw | [1][2] |

Skin and Eye Irritation

DIOP is considered a slight to severe skin irritant in rabbits, depending on the dose and exposure conditions.[1][2] One study reported that undiluted DIOP did not cause eye irritation in rabbits, though detailed data is lacking.[1][2]

Chronic Toxicity

There is a notable lack of comprehensive studies on the chronic toxicity of DIOP.[1] This data gap prevents the determination of a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) for repeated dose systemic toxicity.[1]

Carcinogenicity

No carcinogenicity studies for DIOP were located.[1] An in vitro cell transformation assay in BALB/3T3 cells did not show a significant number of transformed loci.[1]

Genotoxicity

The genotoxicity of DIOP is considered equivocal based on in vitro bacterial mutation assays.[2] However, its close analogue, di-n-octyl phthalate (DnOP), has tested negative in mutation and DNA damage assays.[2]

Reproductive and Developmental Toxicity

Studies in rats have indicated that prenatal exposure to DIOP can have adverse effects on male reproductive development.[4] Observed effects include an increase in resorptions, reduced fetal weights, malpositioned testes, and at higher doses, hypospadias and hypospermatogenesis in adult offspring.[4] These findings suggest that DIOP may possess antiandrogenic activity.[4] However, a comprehensive assessment of reproductive and developmental toxicity is still lacking.[1]

A recent study using the model organism Caenorhabditis elegans demonstrated that DIOP exposure adversely affects growth, movement, and reproductive fitness.[5]

Human Health Effects

There is limited data on the direct health effects of DIOP on humans. Concerns regarding phthalates are generally associated with their potential to act as endocrine disruptors and affect reproductive and developmental health.[1]

Mechanistic Insights

Recent research has begun to elucidate the molecular mechanisms underlying DIOP's toxicity.

Oxidative Stress

A study in C. elegans and human umbilical vein endothelial cells (HUVECs) demonstrated that DIOP exposure leads to increased levels of reactive oxygen species (ROS), indicating the induction of oxidative stress.[5] This oxidative stress was correlated with cytotoxicity, cell cycle arrest, and apoptosis in HUVECs, and adverse effects on growth, movement, and reproduction in C. elegans.[5]

Caption: Mechanism of DIOP-induced oxidative stress leading to cellular and organismal toxicity.

Signaling Pathway Involvement

The same study implicated the PI3K/AKT and MAPK signaling pathways in the toxic response to DIOP.[5] These pathways are crucial regulators of cell survival, proliferation, and stress responses.

Caption: The PI3K/AKT signaling pathway, potentially modulated by DIOP.

Caption: The MAPK signaling cascade, potentially modulated by DIOP.

Experimental Protocols

The following are summaries of standardized protocols for key toxicological endpoints, based on OECD guidelines. These provide a framework for the design and execution of studies to further characterize the toxicity of DIOP.

Acute Oral Toxicity (OECD TG 423)

-

Principle: A stepwise procedure with the use of a minimum number of animals per step to classify the substance based on its acute oral toxicity.

-

Test Animals: Typically, young adult rats of a single sex (usually females).

-

Procedure:

-

A single animal is dosed at a defined starting dose.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the next animal is dosed at a higher or lower fixed dose level.

-

The procedure is repeated until the criteria for classification are met.

-

-

Observations: Clinical signs, body weight changes, and gross necropsy of all animals.

Dermal Irritation (OECD TG 404)

-

Principle: Assessment of the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A single dose of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after a specified exposure period (typically 4 hours).

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: The severity of skin reactions is scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Principle: A test to detect gene mutations induced by a chemical. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Procedure:

-

The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium lacking the required amino acid.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.

-

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

-

Principle: An in vitro test to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent.

-

Chromosomes are prepared and analyzed microscopically for structural aberrations.

-

-

Evaluation: A substance is considered clastogenic if it induces a concentration-dependent increase in the frequency of cells with chromosomal aberrations.

Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

-

Principle: To provide initial information on the possible effects of a substance on reproduction and development.

-

Test Animals: Rats.

-

Procedure:

-

The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Observations include effects on mating performance, fertility, length of gestation, parturition, and lactation.

-

Offspring are examined for viability, growth, and any developmental abnormalities.

-

-

Endpoints: Includes clinical observations, body weights, food consumption, estrous cycles, sperm parameters, and gross and histopathological examination of reproductive organs.

C. elegans Toxicity Assay Workflow

Caption: Experimental workflow for assessing DIOP toxicity in C. elegans.

Conclusion and Future Directions

The available toxicological data for DIOP indicates low acute toxicity but raises concerns regarding its potential for skin irritation and, more significantly, reproductive and developmental toxicity. The recent implication of oxidative stress and the modulation of the PI3K/AKT and MAPK signaling pathways provide crucial avenues for further mechanistic investigation. There is a clear need for comprehensive chronic toxicity, carcinogenicity, and multi-generational reproductive toxicity studies to fully characterize the risk profile of DIOP. The use of alternative models like C. elegans can provide valuable insights into the molecular mechanisms of toxicity and aid in the prioritization of further in-depth studies. For drug development professionals, understanding the potential for DIOP to induce oxidative stress and interfere with key cellular signaling pathways is critical when considering its use in any formulation or manufacturing process.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Diisooctyl Phthalate (DIOP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its widespread use in consumer and industrial products, such as automotive hoses and parts, leads to its potential release into the environment throughout its lifecycle. Understanding the environmental fate and transport of DIOP is crucial for assessing its potential ecological risks and human exposure. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of DIOP, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental methodologies and signaling pathways associated with its biological effects are also presented.

Physicochemical Properties

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. DIOP is a colorless, oily liquid with a slight ester odor.[1] Key properties of DIOP are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition from the aqueous phase to organic matter in soil, sediment, and biota.[1]

| Property | Value | Reference |

| Chemical Formula | C24H38O4 | |

| Molecular Weight | 390.62 g/mol | |

| Physical State | Oily liquid | |

| Water Solubility | < 0.1 g/L | [1] |

| Vapor Pressure | 1.33 kPa | |

| Log Kow (Octanol-Water Partition Coefficient) | Not available, but estimated to be high | [1] |

| Henry's Law Constant | Not available |

Environmental Fate

Degradation

The persistence of DIOP in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation is a primary mechanism for the removal of DIOP from the environment. Under aerobic conditions, microorganisms can metabolize DIOP, leading to its breakdown. Studies have shown that DIOP is readily biodegradable in the presence of acclimated microbial populations from sources like sewage sludge.[1] The degradation process typically involves the initial hydrolysis of the diester to its monoester, mono-isooctyl phthalate (MIOP), and subsequently to phthalic acid, which can be further mineralized to carbon dioxide and water.

dot